Benzimidazole, 4,7-dibromo-2-(trifluoromethyl)-
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Overview
Description
Benzimidazole, 4,7-dibromo-2-(trifluoromethyl)- is a chemical compound with the molecular formula C₈H₃Br₂F₃N₂ and a molecular weight of 343.926 . This compound belongs to the class of benzimidazoles, which are bicyclic compounds consisting of a benzene ring fused to an imidazole ring. Benzimidazoles are known for their diverse biological and chemical properties, making them significant in various fields such as medicinal chemistry, agrochemicals, and material science .
Preparation Methods
The synthesis of benzimidazole, 4,7-dibromo-2-(trifluoromethyl)- typically involves the condensation of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal . Another method includes the oxidation of 2-trifluoromethylbenzimidazole followed by treatment with sulfur tetrafluoride and hydrogen fluoride to afford the desired product . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
Benzimidazole, 4,7-dibromo-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzimidazole, 4,7-dibromo-2-(trifluoromethyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of benzimidazole, 4,7-dibromo-2-(trifluoromethyl)- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to biological effects. The specific pathways involved depend on the target and the context of its use .
Comparison with Similar Compounds
Benzimidazole, 4,7-dibromo-2-(trifluoromethyl)- is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and biological properties. Similar compounds include:
Benzimidazole, 4,6-dibromo-2-(trifluoromethyl)-: Differing in the position of bromine atoms.
Benzimidazole, 4,7-dichloro-2-(trifluoromethyl)-: Substituting bromine with chlorine.
Benzimidazole, 4,7-dibromo-2-(methyl)-: Replacing the trifluoromethyl group with a methyl group
These compounds share a similar core structure but exhibit different reactivity and biological activities due to variations in their substituents.
Properties
CAS No. |
4228-97-1 |
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Molecular Formula |
C8H3Br2F3N2 |
Molecular Weight |
343.93 g/mol |
IUPAC Name |
4,7-dibromo-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H3Br2F3N2/c9-3-1-2-4(10)6-5(3)14-7(15-6)8(11,12)13/h1-2H,(H,14,15) |
InChI Key |
DYLHVMDRWJVLSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Br)NC(=N2)C(F)(F)F)Br |
Origin of Product |
United States |
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